Potassium (E)-(2-chlorostyryl)trifluoroborate
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Overview
Description
Potassium (E)-(2-chlorostyryl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in organic synthesis. These compounds contain a trifluoroborate anion, which is a derivative of boronic acids. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, where it serves as a stable and efficient reagent for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (E)-(2-chlorostyryl)trifluoroborate typically involves the reaction of (E)-(2-chlorostyryl)boronic acid with potassium bifluoride (KHF2). The process can be summarized as follows:
Hydroboration: The starting material, (E)-(2-chlorostyryl)boronic acid, is prepared through hydroboration of the corresponding alkyne.
Formation of Trifluoroborate: The boronic acid is then treated with potassium bifluoride to form the trifluoroborate salt.
Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Potassium (E)-(2-chlorostyryl)trifluoroborate primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the trifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst.
Nucleophilic Substitution: The trifluoroborate can act as a nucleophile, reacting with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling.
Solvents: Typical solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Substituted Boronic Acids: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Potassium (E)-(2-chlorostyryl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (E)-(2-chlorostyryl)trifluoroborate exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The process involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The trifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The final step forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium alkyltrifluoroborates
Comparison: Potassium (E)-(2-chlorostyryl)trifluoroborate is unique due to its specific (E)-(2-chlorostyryl) group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other trifluoroborates, it offers enhanced stability and efficiency in forming carbon-carbon bonds .
Properties
Molecular Formula |
C8H6BClF3K |
---|---|
Molecular Weight |
244.49 g/mol |
IUPAC Name |
potassium;[(E)-2-(2-chlorophenyl)ethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H6BClF3.K/c10-8-4-2-1-3-7(8)5-6-9(11,12)13;/h1-6H;/q-1;+1/b6-5+; |
InChI Key |
IXVPBJHKQJXDQE-IPZCTEOASA-N |
Isomeric SMILES |
[B-](/C=C/C1=CC=CC=C1Cl)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC=CC=C1Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
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